molecular formula C12H16N2O3 B2518661 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436305-87-1

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2518661
CAS No.: 1436305-87-1
M. Wt: 236.271
InChI Key: PCVYJRSJWDCMNS-UHFFFAOYSA-N
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Description

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile (CAS 1436305-87-1) is a synthetic building block with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a 7-oxabicyclo[2.2.1]heptane (norcantharidin) scaffold coupled with a morpholine-carbonitrile group. The 7-oxabicyclo[2.2.1]heptane core is a structure of high interest in medicinal chemistry, particularly for developing protein phosphatase inhibitors . Research indicates that derivatives based on this bicyclic scaffold are being explored as selective inhibitors of Protein Phosphatase 5 (PP5), a promising therapeutic target for reversing chemoresistance in cancers such as glioblastoma multiforme . The molecule's structure, which incorporates both hydrogen bond donor/acceptor sites and nitrile functionality, makes it a versatile intermediate for constructing more complex molecules for pharmaceutical research and drug discovery. The compound is offered with a purity of 90% to 95% and is typically supplied as a solid . It is intended for research applications as a chemical building block and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYJRSJWDCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxabicycloheptane core can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl and nitrile groups may also play a role in binding to these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bicyclic Frameworks

The target compound’s 7-oxabicyclo[2.2.1]heptane system distinguishes it from related bicyclic structures:

  • Chromene-3-carbonitrile derivatives (e.g., 6/8((di(hetero-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile): These feature a fused benzene-pyran ring (chromene) with substituents like methylthio and hydroxyl groups. The planar chromene system enables π-π stacking, critical for fluorescence applications .
  • 4-Thia-1-azabicyclo[3.2.0]heptane derivatives : Found in β-lactam antibiotics, this bicyclic system includes sulfur and nitrogen atoms, enabling β-lactam ring reactivity and antibacterial activity .
  • 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] derivatives : These spiro compounds combine a bicyclo[2.2.1]heptane with an indoline moiety, creating a sterically hindered spiro junction that may influence stereoselectivity in synthesis .

Table 1: Structural Comparison of Bicyclic Compounds

Compound Bicyclic Framework Key Functional Groups Applications
Target Compound 7-Oxabicyclo[2.2.1]heptane Morpholine-3-carbonitrile Potential medicinal/fluorescent
Chromene-3-carbonitrile derivatives Chromene (benzopyran) Methylthio, hydroxyl Fluorescent probes
4-Thia-1-azabicyclo[3.2.0]heptane β-lactam bicyclo[3.2.0] Carboxylic acid, amide Antibiotics
2-Oxaspiro[...]indoline Spiro bicyclo[2.2.1]-indoline Nitrile, spiro junction Synthetic intermediates
Physicochemical Properties
  • Rigidity : The 7-oxabicyclo[2.2.1]heptane’s rigid structure may reduce conformational entropy, enhancing binding affinity compared to flexible chromene derivatives.
  • Melting Points/Yields: Limited data exists for the target compound, but spiro derivatives (e.g., 1g) exhibit high yields (80%) and defined melting points, suggesting robust synthetic protocols .

Biological Activity

The compound 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is a derivative of the bicyclic structure known for its potential therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is C12H15N1O5 , with a molar mass of 253.25 g/mol . The compound features a morpholine ring and a bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC12H15N1O5
Molar Mass253.25 g/mol
CAS NumberNot specified
Hazard SymbolsXi (Irritant)

Synthesis

The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves multiple steps, including the formation of the bicyclic structure via Diels-Alder reactions and subsequent modifications to introduce the morpholine and carbonitrile functionalities.

Biological Activity

Research indicates that compounds containing the 7-oxabicyclo[2.2.1]heptane moiety exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

In Vitro Studies

A study on structurally similar compounds revealed their potential as inhibitors of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways, suggesting that derivatives like 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile may also possess similar inhibitory effects on platelet aggregation and smooth muscle contraction .

Case Study: Antimicrobial Activity

In a comparative analysis, 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing promising results that warrant further investigation.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes involved in inflammatory processes and microbial resistance mechanisms. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.

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